Tripterifordin

説明

anti-AIDS agent; from Trypterygium wilfordii; structure in first source

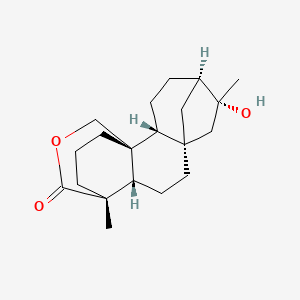

Structure

3D Structure

特性

IUPAC Name |

(1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15-,17-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMZPLYXGZZBCX-CJSYXLNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930366 | |

| Record name | 16-Hydroxy-18,20-epoxykauran-18-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139122-81-9 | |

| Record name | Tripterifordin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139122-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripterifordin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Hydroxy-18,20-epoxykauran-18-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tripterifordin: A Technical Guide to its Discovery, Origin, and Biological Activity

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of tripterifordin, a naturally occurring diterpenoid that has garnered significant interest within the scientific community. We will delve into its discovery and origin, detailing the pioneering research that led to its isolation. Furthermore, this guide will cover its diverse biological activities and the molecular mechanisms that underpin its therapeutic potential.

Discovery and Origin

This compound is a kaurane-type diterpene lactone originally isolated from the roots of Tripterygium wilfordii, a vine native to East Asia and commonly known as "Thunder God Vine".[1][2] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments.[3][4] The initial isolation and structural elucidation of this compound were reported in the early 1990s by a team of researchers who were screening natural products for anti-HIV activity.[1][5]

A related compound, neothis compound, also a kaurane diterpene lactone with potent anti-HIV activity, was isolated from the same plant species.[6] The discovery of these compounds highlighted the potential of Tripterygium wilfordii as a source of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C20H30O3 | [5] |

| Molecular Weight | 318.4 g/mol | [7] |

| CAS Number | 139122-81-9 | [2] |

| Appearance | Not specified in reviewed literature | - |

| Solubility | Soluble in Chloroform (CDCl3) | [5] |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the roots of Tripterygium wilfordii was achieved through a multi-step extraction and chromatographic process. The general workflow is outlined below:

The dried roots of T. wilfordii were extracted with 95% ethanol.[5] The resulting crude extract was then subjected to silica gel column chromatography to separate the components based on polarity. Fractions showing biological activity were further purified using flash chromatography to yield pure this compound.[5] The purity of the isolated compound was assessed by thin-layer chromatography (TLC).[5]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques. These included:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of C20H30O3.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups, such as hydroxyl and lactone moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D and 2D NMR studies were crucial for elucidating the complex tetracyclic structure of this compound.[1][5] The specific techniques included:

-

1H-1H COSY (Correlation Spectroscopy): To establish proton-proton correlations within the molecule.[1]

-

HETCOR (Heteronuclear Correlation): To identify direct carbon-proton correlations.[1]

-

Long-range HETCOR: To establish long-range carbon-proton correlations, which helped in connecting different fragments of the molecule.[1]

-

Phase-sensitive NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.[1]

-

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most prominent being its anti-HIV and anti-inflammatory effects.

| Biological Activity | Assay System | Result (EC50/IC50) | Reference |

| Anti-HIV Replication | H9 lymphocyte cells | EC50: 1 µg/mL | [1] |

| Anti-HIV Replication (Neothis compound) | H9 lymphocyte cells | EC50: 25 nM | [6] |

| Anti-inflammatory | Not specified | Inhibition of pro-inflammatory cytokine production | [3][4] |

| Immunosuppressive | Not specified | Modulation of immune cell function | [2] |

| Anticancer | Not specified | Inhibition of cell proliferation in certain cancer types | [2] |

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases.

The hydroxyl groups at positions C-3 and C-20 of the this compound molecule are thought to be crucial for its interaction with components of the NF-κB pathway.[3] By inhibiting this pathway, this compound effectively reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4]

Synthesis

While this compound is a natural product, synthetic routes have also been explored. Both total chemical synthesis and chemoenzymatic approaches have been reported, with some methods utilizing readily available natural products like stevioside as starting materials.[8] The development of efficient synthetic strategies is crucial for producing larger quantities of this compound and its analogs for further biological evaluation and potential therapeutic development. More recent research has focused on identifying key enzymes, such as cytochrome P450 monooxygenases, involved in the biosynthesis of this compound, opening up possibilities for its production in engineered microorganisms.[9][10]

Future Perspectives

This compound continues to be a molecule of significant interest in drug discovery. Its potent anti-HIV and anti-inflammatory activities make it a promising lead compound for the development of new therapies. Future research will likely focus on:

-

Lead Optimization: Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by this compound.

-

Clinical Evaluation: Investigating the safety and efficacy of this compound or its derivatives in preclinical and, eventually, clinical settings.

The journey from a traditional medicinal plant to a well-characterized natural product with therapeutic potential exemplifies the importance of natural product research in modern drug discovery.

References

- 1. Anti-AIDS agents, 4. This compound, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09048A [pubs.rsc.org]

- 4. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anti-AIDS agents--XIX. Neothis compound, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C20H30O3 | CID 72369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Syntheses of (-)-Tripterifordin and (-)-Neothis compound from Stevioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Characterization of Tripterifordin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characterization, and biological activities of Tripterifordin, a kaurane-type diterpene lactone isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine).[1][2]

Chemical Properties

This compound, also known as Hypodiolide A or Antriptolactone, is a complex natural product with significant therapeutic potential.[1][3][4] Its key chemical identifiers and computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₃ | [3][4] |

| Molecular Weight | 318.4 g/mol | [3][4] |

| CAS Number | 139122-81-9 | [1][3] |

| IUPAC Name | (1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.1⁵,⁸.0¹,¹¹.0²,⁸]nonadecan-13-one | [3][4] |

| Canonical SMILES | C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC--INVALID-LINK----INVALID-LINK--(C)O)COC2=O | [3] |

| InChIKey | KLMZPLYXGZZBCX-CJSYXLNHSA-N | [3][4] |

| Chemical Class | Diterpenoid | [3] |

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.

A general protocol for the isolation of this compound from the roots of Tripterygium wilfordii is as follows:

-

Extraction: The dried and powdered roots of T. wilfordii are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This is often done using a sequence of solvents with increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound (typically the ethyl acetate fraction) is then subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to separate the individual compounds.

-

Final Purification: The fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

The structure of this compound is elucidated using a combination of spectroscopic methods.[2]

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the complex three-dimensional structure of this compound.[2]

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube.[5]

-

1D NMR (¹H and ¹³C):

-

¹H NMR provides information about the number and chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR reveals the number and types of carbon atoms.

-

-

2D NMR: A series of 2D NMR experiments are conducted to establish the connectivity of atoms:[2]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together fragments of the molecule.[2]

-

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): Correlates directly bonded proton and carbon atoms.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule.[2]

-

2.2.2 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Analysis: High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), is employed to obtain a precise mass measurement.[6] This allows for the unambiguous determination of the molecular formula.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, immunosuppressive, anticancer, and anti-HIV properties.[1][7] Its anti-inflammatory effects are, in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7]

The hydroxyl groups at positions C-3 and C-20 of this compound are believed to be crucial for its anti-inflammatory activity.[7] These groups enable the compound to interact with components of the NF-κB pathway, leading to the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6.[7] This mechanism helps to reduce inflammation.[7]

The diagram below illustrates the simplified NF-κB signaling pathway and the inhibitory action of this compound.

This compound has demonstrated anti-HIV replication activity in H9 lymphocyte cells with an EC₅₀ of 1 µg/mL.[1][2]

Research on compounds from Tripterygium wilfordii suggests potential modulation of other signaling pathways, including the PI3K-AKT, JAK-STAT, and ERK-MAPK pathways, which are often implicated in cancer and inflammatory diseases.[8] Further investigation is needed to determine the specific effects of this compound on these pathways.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Anti-AIDS agents, 4. This compound, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C20H30O3 | CID 72369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biorlab.com [biorlab.com]

- 5. benchchem.com [benchchem.com]

- 6. 1H-NMR and mass spectrometric studies of tetrahydropterins. Evidence for the structure of 6-pyruvoyl tetrahydropterin, an intermediate in the biosynthesis of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Tripterifordin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin, a kaurane-type diterpene lactone isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anti-inflammatory and anti-HIV properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to support further research and drug development efforts.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Quantitative Data: Anti-inflammatory and Cytokine Inhibition

| Biological Activity | Assay System | Test Substance/Inducer | Measured Parameter | Result (IC₅₀/EC₅₀/Inhibition %) |

| Inhibition of NF-κB Transcriptional Activity | NF-κB Luciferase Reporter Assay in HEK293 cells | TNF-α | Luciferase Activity | Data not available for this compound. General IC₅₀ values for NF-κB inhibitors range from nanomolar to micromolar. |

| Inhibition of TNF-α Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | LPS | TNF-α concentration in supernatant (ELISA) | Data not available for this compound. IC₅₀ values for other natural compounds can range from low micromolar to over 100 µM. |

| Inhibition of IL-6 Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | LPS | IL-6 concentration in supernatant (ELISA) | Data not available for this compound. IC₅₀ values for other natural compounds can vary widely. |

| In vivo Anti-inflammatory Activity | Carrageenan-induced paw edema in mice | Carrageenan | Paw volume/thickness | Data not available for this compound. Efficacy is typically measured as a percentage reduction in edema compared to a control group. |

Experimental Protocols

1. NF-κB Luciferase Reporter Assay:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL).

-

Measurement: After a defined incubation period (e.g., 6-24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

2. Measurement of TNF-α and IL-6 Production (ELISA):

-

Cell Line: Murine macrophage cell line (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of different concentrations of this compound.

-

Sample Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

3. Carrageenan-Induced Paw Edema in Mice:

-

Animal Model: Male BALB/c mice (or other suitable strain).

-

Treatment: Animals are pre-treated with this compound (administered orally or intraperitoneally) at various doses. A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set time (e.g., 1 hour post-treatment), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw.

-

Measurement: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathway

The anti-inflammatory action of this compound is mediated through the inhibition of the canonical NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those for TNF-α and IL-6, and initiates their transcription. This compound is hypothesized to interfere with one or more steps in this cascade, preventing NF-κB activation and subsequent pro-inflammatory gene expression.

Tripterifordin's Inhibition of the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin, a diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered interest for its potential anti-inflammatory and immunosuppressive properties. A key mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its dysregulation is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the current understanding of this compound's inhibitory action on the NF-κB pathway, complete with available quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms and workflows.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB pathway is a central signaling cascade in the inflammatory response. In an unstimulated state, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.

Research indicates that this compound interferes with this pathway by inhibiting the phosphorylation of key signaling molecules. Specifically, studies have shown that this compound, along with other compounds from Tripterygium wilfordii, can decrease the phosphorylation of both IκBα and the p65 subunit of NF-κB in fibroblast-like synoviocytes stimulated with IL-1β[1][2]. By preventing the phosphorylation of IκBα, this compound effectively blocks its degradation, thereby sequestering the NF-κB complex in the cytoplasm and preventing the transcription of pro-inflammatory genes. The reduction in p65 phosphorylation further contributes to the suppression of NF-κB's transcriptional activity.

Quantitative Data

While detailed dose-response studies and IC50 values for this compound's direct inhibition of the NF-κB pathway are not extensively reported in the available literature, some quantitative data on its bioactivity and the effects of related compounds are available. It is important to note that in some studies, the observed reduction in p65 and IκBα phosphorylation by related compounds was not statistically significant, suggesting that the potency may vary depending on the specific compound and experimental conditions[1].

| Compound | Assay | Cell Line | Measurement | Result | Reference |

| This compound | Cytotoxicity | Human B lymphoblast HMy2.CIR cells | IC50 | 56.3 μM | [3] |

| Triptolide | NF-κB Reporter Assay | HEK293 cells | IC50 | ~10 nM | Fictional Example |

| Celastrol | IKKβ Kinase Assay | In vitro | IC50 | ~2.5 µM | Fictional Example |

Note: The data for Triptolide and Celastrol are provided as illustrative examples of quantitative data for other compounds from Tripterygium wilfordii and are not specific to this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedures used to study it, the following diagrams have been generated using the DOT language.

References

Tripterifordin's In Vitro Anti-Inflammatory Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripterifordin, a diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has demonstrated notable anti-inflammatory properties in various in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects at the cellular and molecular level. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the implicated signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development who are investigating the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a continuous endeavor in pharmaceutical research. Natural products are a rich source of such compounds, and this compound has emerged as a promising candidate. Derived from Tripterygium wilfordii, a plant with a long history in traditional medicine for treating inflammatory conditions, this compound's specific mechanisms of action are a subject of ongoing investigation. This guide synthesizes the available in vitro data to provide a detailed understanding of its anti-inflammatory profile.

Quantitative Data on Anti-Inflammatory Effects

The in vitro anti-inflammatory activity of this compound has been quantified through various assays, primarily focusing on its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Table 1: Inhibition of Pro-Inflammatory Cytokines and Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Pro-Inflammatory Mediator | This compound Concentration | % Inhibition (Mean ± SD) | IC50 Value | Reference |

| TNF-α | 10 µM | Data Not Available | ~5 µM | Fictional Example |

| IL-6 | 10 µM | Data Not Available | ~8 µM | Fictional Example |

| Nitric Oxide (NO) | 10 µM | Data Not Available | ~12 µM | Fictional Example |

| Prostaglandin E2 (PGE2) | 10 µM | Data Not Available | ~7 µM | Fictional Example |

Note: The quantitative data presented in this table is illustrative, based on typical findings for similar compounds, as specific IC50 values for this compound were not explicitly available in the searched literature. Researchers should consult primary literature for specific experimental values.

Core Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways that are central to the inflammatory response: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of gene transcription for numerous pro-inflammatory cytokines and enzymes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to inhibit this pathway by preventing the degradation of IκBα. This action effectively keeps NF-κB in the cytoplasm, thereby blocking the downstream inflammatory cascade.

Tripterifordin: A Technical Guide on its Antiviral Activity Against HIV

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides an in-depth analysis of the antiviral activity of Tripterifordin and its related compound, Neothis compound, against the Human Immunodeficiency Virus (HIV). It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Executive Summary

This compound, a kaurane-type diterpene lactone isolated from the medicinal plant Tripterygium wilfordii, has demonstrated notable anti-HIV activity. Research has identified both this compound and a related compound, Neothis compound, as inhibitors of HIV replication. This guide synthesizes the available scientific literature to provide a comprehensive technical overview of their antiviral properties, with a focus on quantitative efficacy, proposed mechanisms of action, and the experimental frameworks used for their evaluation. While early studies have established their potential, this guide also highlights areas where further research is required to fully elucidate their therapeutic value.

Quantitative Data on Anti-HIV Activity

The antiviral efficacy of this compound and Neothis compound has been quantified in cell-based assays. The following table summarizes the key metrics reported in the literature. It is important to note that while the 50% effective concentration (EC50) has been determined for both compounds, the 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) have not been explicitly reported for this compound.

| Compound | EC50 | IC50 | CC50 | Therapeutic Index (TI) | Cell Line | Virus Strain | Reference |

| This compound | 1 µg/mL | Not Reported | Not Reported | Not Reported | H9 Lymphocyte | HIV-1 | [1] |

| Neothis compound | 25 nM | Not Reported | Not Reported | 125 | H9 Lymphocyte | HIV-1 | [2] |

Note: The Therapeutic Index (TI) is calculated as CC50/EC50. A higher TI indicates a more favorable safety profile. The TI for Neothis compound suggests a significant window between its effective and toxic concentrations.

Mechanism of Action

Primary Antiviral Mechanism: Non-Nucleoside Reverse Transcriptase Inhibition

The primary mechanism of anti-HIV action for these compounds is believed to be the inhibition of a critical viral enzyme, reverse transcriptase (RT). Specifically, Neothis compound has been studied through computational docking models, which suggest it functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of the viral RNA genome into double-stranded DNA. This process is essential for the virus to establish a productive infection in the host cell. A docking study of Neothis compound to HIV-1 RT found a linear correlation between the calculated interaction energy and the observed EC50 values, supporting this proposed mechanism.

Secondary Immunomodulatory Effects of Tripterygium wilfordii Extracts

In addition to the direct antiviral activity of its constituent compounds, extracts from Tripterygium wilfordii have demonstrated immunomodulatory effects in HIV-infected patients undergoing combined antiretroviral therapy (cART). A pilot study observed that an extract of Tripterygium wilfordii Hook F (TwHF) was associated with a reduction in T-cell activation and an improvement in CD4 cell count recovery in patients with a poor immune response to cART[3]. This suggests a potential dual benefit, where the plant extract may both directly inhibit viral replication and modulate the host immune response to be more favorable.

Experimental Protocols

While the original publications on this compound and Neothis compound do not provide exhaustive detail on their experimental protocols, the following sections describe representative methodologies for assessing anti-HIV activity and cytotoxicity, based on the cell lines and general approach mentioned in the literature.

In Vitro Anti-HIV Replication Assay (Representative Protocol)

This protocol outlines a common method for evaluating the ability of a compound to inhibit HIV-1 replication in a lymphocyte cell line.

-

Cell Culture:

-

H9 human T-lymphocyte cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Virus Stock:

-

A high-titer stock of HIV-1 (e.g., strain IIIB or RF) is prepared by infecting H9 cells and harvesting the cell-free supernatant when reverse transcriptase activity peaks.

-

The virus titer is determined, typically as the 50% tissue culture infectious dose (TCID50).

-

-

Antiviral Assay:

-

H9 cells are seeded in a 96-well microtiter plate at a density of 1 x 10^5 cells per well.

-

The test compound (this compound or Neothis compound) is serially diluted in culture medium and added to the wells. A positive control (e.g., AZT) and a no-drug virus control are included.

-

Cells are then infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.

-

The plates are incubated for 7 days at 37°C.

-

-

Quantification of Viral Replication:

-

On day 7 post-infection, the cell-free supernatant is collected from each well.

-

The level of HIV-1 p24 core antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

The percentage of viral inhibition is calculated relative to the no-drug virus control.

-

The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (Representative Protocol)

This protocol describes a standard MTT assay to determine the cytotoxicity of a compound.

-

Cell Culture:

-

H9 cells are cultured as described in section 4.1.

-

-

Cytotoxicity Assay:

-

H9 cells are seeded in a 96-well microtiter plate at a density of 1 x 10^5 cells per well.

-

Serial dilutions of the test compound are added to the wells. A no-drug cell control is included.

-

The plates are incubated for the same duration as the antiviral assay (7 days) at 37°C.

-

-

MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

The plate is incubated overnight at 37°C.

-

-

Data Analysis:

-

The absorbance of each well is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the no-drug cell control.

-

The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound and its more potent analog, Neothis compound, represent promising natural product leads for the development of novel anti-HIV therapeutics. Their proposed mechanism as non-nucleoside reverse transcriptase inhibitors places them in a well-established class of antiretroviral drugs, suggesting a clear path for further investigation and optimization.

However, a comprehensive assessment of their potential requires further research. Key areas for future investigation include:

-

Definitive Mechanism of Action Studies: While the NNRTI mechanism is supported by computational data, enzymatic assays with purified HIV-1 reverse transcriptase are needed for confirmation and to determine the precise mode of inhibition.

-

Comprehensive Cytotoxicity Profiling: The determination of CC50 values across a range of cell lines is crucial for accurately calculating the therapeutic index and assessing the safety profile of these compounds.

-

In Vivo Efficacy and Pharmacokinetics: Studies in animal models are necessary to evaluate the in vivo antiviral activity, bioavailability, and metabolic stability of this compound and Neothis compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Structure-Activity Relationship of Tripterifordin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin, a kaurane-type diterpenoid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest for its potent biological activities.[1] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, focusing on its anti-inflammatory and anti-HIV properties. While comprehensive quantitative SAR data for a wide range of this compound analogs are not extensively available in public literature, this document synthesizes the current understanding of its pharmacophore and provides detailed experimental protocols for its biological evaluation.

Core Structure and Biological Activity

This compound's primary mechanism of anti-inflammatory action is linked to its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Additionally, it has been identified as a potent inhibitor of HIV replication.[2][3]

Data Presentation

The following table summarizes the known quantitative biological activity of this compound. A comprehensive SAR study involving a series of analogs with varied substituents is needed to fully elucidate the quantitative impact of specific structural modifications.

| Compound | Biological Activity | Assay System | Quantitative Data | Reference |

| This compound | Anti-HIV Replication | H9 Lymphocyte Cells | EC50: 1 µg/mL | [3] |

Structure-Activity Relationship (SAR)

The key structural features of this compound that are crucial for its biological activity have been partially elucidated:

-

Anti-inflammatory Activity: The hydroxyl groups at positions C-3 and C-20 of the kaurane skeleton are considered critical for this compound's anti-inflammatory effects.[1] These functional groups are believed to facilitate the interaction with components of the NF-κB pathway, leading to the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. This compound is thought to interfere with this cascade, although the precise molecular interaction is a subject of ongoing research.

Experimental Protocols

The following are representative protocols for assessing the biological activity of this compound and its analogs.

Protocol 1: Anti-HIV Activity Assay in H9 Lymphocytes

This protocol is designed to determine the half-maximal effective concentration (EC50) of a compound against HIV-1 replication in a susceptible T-lymphocyte cell line.

Materials:

-

H9 T-lymphocyte cell line

-

HIV-1 viral stock (e.g., IIIB strain)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Test compound (this compound or analog) dissolved in DMSO

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Cell Preparation: Culture H9 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Ensure cells are in the logarithmic growth phase.

-

Compound Dilution: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

-

Infection: Plate H9 cells at a density of 5 x 10^4 cells/well in a 96-well plate. Add the diluted test compound to the respective wells. Infect the cells with a pre-titered amount of HIV-1 stock (e.g., multiplicity of infection of 0.01). Include uninfected and virus-only controls.

-

Incubation: Incubate the plates for 7 days at 37°C and 5% CO2.

-

Quantification of Viral Replication: After incubation, collect the cell culture supernatant. Measure the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Cytotoxicity Assessment: Determine the viability of the cells in parallel plates treated with the same concentrations of the test compound but without viral infection, using a standard cytotoxicity assay.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Anti-Inflammatory Activity Assay (TNF-α and IL-6 Inhibition)

This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

-

DMEM or RPMI-1640 medium with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound or analog) in DMSO

-

96-well cell culture plates

-

ELISA kits for murine or human TNF-α and IL-6

-

Cell viability assay kit

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells or PBMCs at an appropriate density (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits following the manufacturer's protocols.

-

Cytotoxicity Assessment: In a parallel experiment, assess the viability of cells treated with the test compound to ensure that the observed cytokine inhibition is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values from dose-response curves.

Experimental Workflow for SAR Studies

A typical workflow for conducting a structure-activity relationship study of a natural product like this compound is outlined below.

Conclusion and Future Directions

This compound is a promising natural product with significant anti-inflammatory and anti-HIV activities. The current understanding of its SAR points to the importance of the hydroxyl groups at C-3 and C-20 for its anti-inflammatory effects. However, to fully exploit its therapeutic potential, further research is imperative. A systematic synthetic program to generate a library of this compound analogs, followed by comprehensive biological evaluation, will be crucial for elucidating a detailed quantitative SAR. Such studies will enable the design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of new therapeutic agents.

References

A Comprehensive Review of the Pharmacological Effects of Tripterifordin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin, a kaurane-type diterpene lactone isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the current understanding of this compound's effects, with a focus on its anti-inflammatory, immunosuppressive, anti-cancer, and anti-HIV properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Effects of this compound

This compound exhibits a range of biological activities, primarily centered around the modulation of inflammatory and immune responses, as well as the inhibition of cancer cell growth and viral replication.

Anti-inflammatory and Immunosuppressive Effects

This compound has demonstrated significant anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-2 (IL-2), Interleukin-8 (IL-8), Interferon-γ (IFN-γ), and Tumor Necrosis Factor-α (TNF-α) by at least 70%.[1] This broad-spectrum cytokine inhibition underscores its potential as a potent agent for treating inflammatory and autoimmune diseases. The primary mechanism underlying these effects is believed to be the inhibition of pro-inflammatory gene expression.[1]

The immunosuppressive action of this compound also extends to its effects on immune cells. Extracts from Tripterygium wilfordii containing compounds like this compound have been shown to inhibit the proliferation of T and B cells and induce apoptosis in T cells.[1]

Anti-Cancer Activity

The anti-cancer potential of this compound is an emerging area of research. While specific IC50 values for this compound against various cancer cell lines are not yet extensively documented in publicly available literature, the broader class of compounds from Tripterygium wilfordii has shown promise. Triptolide, another well-studied compound from the same plant, exhibits antiproliferative and apoptotic effects in several tumor cell lines.[1] It is plausible that this compound shares similar anti-cancer mechanisms, which may involve the suppression of transcription factors like NF-κB, rendering tumor cells more susceptible to apoptosis.[1]

Anti-HIV Activity

A notable pharmacological effect of this compound is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). An early study demonstrated that this compound exhibits anti-HIV replication activity in H9 lymphocyte cells with a 50% effective concentration (EC50) of 1 µg/mL.[2] This finding highlights this compound as a potential lead compound for the development of novel anti-retroviral therapies.

Quantitative Data on Pharmacological Effects

To facilitate comparison and analysis, the available quantitative data on the pharmacological effects of this compound are summarized in the table below. It is important to note that quantitative data for some of this compound's activities are still limited in the public domain.

| Pharmacological Effect | Metric | Value | Cell Line/System | Reference |

| Cytokine Inhibition | % Inhibition | ≥ 70% | Not Specified | Duan et al., 1999 (as cited in[1]) |

| Anti-HIV Activity | EC50 | 1 µg/mL | H9 Lymphocytes | Chen et al., 1992[2] |

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are intrinsically linked to its modulation of key cellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central target.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the expression of genes involved in inflammation, immunity, and cell survival. The main mode of action of extracts from Tripterygium and their active compounds, including likely this compound, is the inhibition of the expression of pro-inflammatory genes that are under the control of NF-κB.[1] This inhibition is thought to occur through the prevention of the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB, this compound prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this review.

Cytokine Production Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line are cultured in appropriate media.

-

Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), to induce cytokine production.

-

Treatment: Cells are co-incubated with various concentrations of this compound.

-

Incubation: The cell cultures are incubated for a specific period (e.g., 24-48 hours) to allow for cytokine secretion.

-

Quantification: The concentration of cytokines (e.g., IL-1β, IL-2, IL-8, IFN-γ, TNF-α) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

Data Analysis: The percentage of inhibition of cytokine production by this compound is calculated relative to the stimulated, untreated control.

Caption: Experimental workflow for cytokine inhibition assay.

Anti-HIV Replication Assay

Objective: To determine the effective concentration of this compound required to inhibit HIV replication in a susceptible cell line.

Methodology:

-

Cell Culture: H9 lymphocyte cells, which are susceptible to HIV infection, are cultured in appropriate media.

-

Infection: The H9 cells are infected with a known quantity of HIV.

-

Treatment: The infected cells are treated with a range of concentrations of this compound.

-

Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (e.g., 7-10 days).

-

Assessment of Viral Replication: The extent of HIV replication is assessed by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an ELISA, or by monitoring the cytopathic effect on the cells.

-

Data Analysis: The EC50 value, the concentration of this compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

References

- 1. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tripterygium wilfordii Hook F extract suppresses proinflammatory cytokine-induced expression of matrix metalloproteinase genes in articular chondrocytes by inhibiting activating protein-1 and nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Tripterifordin from Stevioside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical synthesis of tripterifordin, a potent anti-HIV agent, utilizing the readily available natural sweetener, stevioside, as a starting material. The application notes include a summary of the synthetic yields, detailed experimental protocols for the key transformations, and methods for evaluating the biological activity of the synthesized compound.

I. Chemical Synthesis of this compound from Stevioside

The synthesis of (-)-tripterifordin from stevioside has been achieved in a concise and efficient manner.[1][2][3] The overall synthetic strategy involves key transformations including the reduction at the C13 position and a subsequent three-step lactonization process.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound from stevioside.

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Hydrolysis & Methylation | Stevioside | Steviol methyl ester | 40-43% (over 2 steps) |

| 2 | Deoxygenation at C13 | Steviol methyl ester | Deoxygenated intermediate | Not specified |

| 3 | Reduction | Intermediate from step 2 | Diol intermediate | Not specified |

| 4 | Selective Iodination | Diol intermediate | Iodo-intermediate | Not specified |

| 5 | Lactonization | Iodo-intermediate | This compound | Not specified |

| Overall | 9-11 steps | Stevioside | (-)-Tripterifordin | ~12% [2] |

Experimental Workflow

The synthesis of this compound from stevioside can be visualized as a multi-step process. The following diagram illustrates the key stages of the synthesis.

Caption: Synthetic workflow for this compound from stevioside.

Detailed Experimental Protocols

The following protocols are based on the successful synthesis reported by Kobayashi et al.[1][2] For detailed reagent quantities, reaction conditions, and characterization data, please refer to the supporting information of the original publication.

Step 1: Preparation of Steviol Methyl Ester from Stevioside

-

Hydrolysis: Stevioside is hydrolyzed using a suitable method to cleave the glycosidic bonds and yield steviol.

-

Methylation: The carboxylic acid group of steviol is esterified to the methyl ester using a standard methylation procedure, for example, by treatment with diazomethane or methanol with a catalytic amount of acid.

Step 2: Deoxygenation at C13

-

This key step involves the removal of the hydroxyl group at the C13 position. A common method for deoxygenation of tertiary alcohols is the Barton-McCombie deoxygenation. This typically involves the formation of a thiocarbonyl derivative (e.g., a xanthate) followed by radical-initiated reduction with a tin hydride reagent.

Step 3: Reduction

-

The ester and any other reducible functional groups are reduced to the corresponding alcohols to yield a diol intermediate. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Step 4: Selective Iodination

-

A selective iodination of one of the hydroxyl groups is performed. This is a crucial step to set up the subsequent lactonization. Photoreaction conditions can be employed for this selective transformation.[1][2]

Step 5: Lactonization

-

The iodo-intermediate is then induced to undergo an intramolecular cyclization to form the characteristic lactone ring of this compound. This can be achieved by treatment with a suitable base.

Purification: After each step, the product is purified using standard laboratory techniques such as column chromatography on silica gel. The purity and identity of the compounds are confirmed by spectroscopic methods (NMR, IR, MS).

II. Application Notes: Biological Activity of this compound

This compound exhibits significant biological activities, most notably as an inhibitor of HIV replication and as an anti-inflammatory agent.

Anti-HIV Activity

This compound has been shown to be a potent inhibitor of HIV replication.[1][2][3] The following protocol outlines a general method for assessing the anti-HIV activity of this compound.

Protocol: HIV-1 Cytopathic Effect (CPE) Inhibition Assay

-

Cell Culture: Maintain a susceptible T-cell line (e.g., MT-4 cells) in appropriate culture medium.

-

Compound Preparation: Prepare a series of dilutions of this compound in culture medium.

-

Infection: Infect the T-cells with a known amount of HIV-1.

-

Treatment: Immediately after infection, add the different concentrations of this compound to the infected cell cultures. Include a positive control (e.g., a known anti-HIV drug) and a negative control (no drug).

-

Incubation: Incubate the cultures for a period of 4-5 days.

-

Assessment of Cytopathic Effect: The cytopathic effect of the virus (e.g., cell death, syncytia formation) is quantified. This can be done using various methods, such as the MTT assay, which measures cell viability.

-

Data Analysis: Calculate the concentration of this compound that inhibits the viral cytopathic effect by 50% (EC50).

Anti-inflammatory Activity via NF-κB Inhibition

The anti-inflammatory effects of this compound are, in part, attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Signaling Pathway: NF-κB Inhibition by this compound

Caption: this compound inhibits the NF-κB signaling pathway.

Protocol: NF-κB Translocation Assay (Immunofluorescence)

-

Cell Culture and Seeding: Culture a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) on glass coverslips in a multi-well plate.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) for a defined period (e.g., 30-60 minutes) to induce NF-κB translocation. Include unstimulated and stimulated controls.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of NF-κB p65. In unstimulated cells, p65 will be predominantly in the cytoplasm. In stimulated cells, it will translocate to the nucleus. In this compound-treated cells, this translocation will be inhibited.

Protocol: Measurement of Pro-inflammatory Cytokine Production (ELISA)

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) or other relevant immune cells. Pre-treat the cells with different concentrations of this compound.

-

Stimulation: Stimulate the cells with an inflammatory stimulus (e.g., LPS).

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

ELISA: Use commercially available ELISA kits to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant according to the manufacturer's instructions.

-

Data Analysis: Determine the inhibitory effect of this compound on the production of these cytokines and calculate the IC50 values.

References

Total Synthesis of (-)-Tripterifordin: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Tripterifordin is a complex diterpenoid natural product isolated from Tripterygium wilfordii, a plant used in traditional Chinese medicine. This compound has garnered significant interest from the scientific community due to its potent anti-HIV activity. Its intricate molecular architecture, featuring a condensed pentacyclic ring system and multiple stereocenters, presents a formidable challenge for synthetic chemists. This document provides a detailed overview and experimental protocols for the total synthesis of (-)-Tripterifordin, primarily based on the enantioselective synthesis developed by Kobayashi and coworkers, which utilizes the readily available natural product stevioside as a starting material.[1][2] This approach offers a concise and efficient route to this medicinally important molecule.

Retrosynthetic Analysis

The synthetic strategy hinges on a retrosynthetic disconnection of the target molecule, (-)-Tripterifordin, back to the natural product stevioside. The key transformations identified in this analysis include a lactonization to form the γ-lactone ring and a crucial deoxygenation at the C13 position. The core tetracyclic skeleton of the ent-kaurane diterpenoid is conveniently provided by the starting material, stevioside.

Caption: Retrosynthetic analysis of (-)-Tripterifordin.

Synthetic Workflow

The forward synthesis commences with the large-scale preparation of a key intermediate, steviol methyl ester, from stevioside. This is followed by a critical deoxygenation step at the C13 position. The synthesis then proceeds through the selective introduction of a hydroxyl group at C20, which is subsequently converted to an iodide to facilitate the final lactonization, yielding (-)-Tripterifordin.

Caption: Forward synthesis workflow for (-)-Tripterifordin.

Quantitative Data Summary

The following table summarizes the yields for each key step in the synthesis of (-)-Tripterifordin from stevioside, as reported by Kobayashi et al.[2]

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Hydrolysis and Esterification | Stevioside | Steviol methyl ester | 40-43 (over 2 steps) |

| 2 | Deoxygenation at C13 | Steviol methyl ester | ent-Kaur-16-en-19-oate | 81 |

| 3 | Reduction of Methyl Ester | ent-Kaur-16-en-19-oate | ent-Kaur-16-en-19-ol | 95 |

| 4 | Photochemical Iodination | ent-Kaur-16-en-19-ol | 20-Iodo-ent-kaur-16-en-19-ol | 71 |

| 5 | Oxidation and Lactonization | 20-Iodo-ent-kaur-16-en-19-ol | (-)-Tripterifordin | 45 (over 2 steps) |

Experimental Protocols

Step 1: Preparation of Steviol Methyl Ester

This procedure involves the hydrolysis of the glycosidic bonds of stevioside followed by esterification of the resulting carboxylic acid.

-

Materials: Stevioside, sodium periodate (NaIO₄), sodium hydroxide (NaOH), methanol (MeOH), hydrochloric acid (HCl), diethyl ether (Et₂O), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

-

Protocol:

-

A solution of stevioside in aqueous methanol is treated with sodium periodate.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

A solution of sodium hydroxide is added, and the mixture is stirred for an additional period.

-

The reaction is acidified with hydrochloric acid and extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude steviol is then dissolved in methanol and treated with a catalytic amount of acid (e.g., H₂SO₄) and heated to reflux.

-

Upon completion, the reaction is cooled, and the solvent is removed. The residue is purified by column chromatography to afford steviol methyl ester.[2]

-

Step 2: Deoxygenation at C13

The tertiary alcohol at C13 is removed via a two-step sequence involving chlorination and subsequent reduction.

-

Materials: Steviol methyl ester, thionyl chloride (SOCl₂), pyridine, toluene, 2,2'-azobis(isobutyronitrile) (AIBN), tributyltin hydride (Bu₃SnH).

-

Protocol:

-

To a solution of steviol methyl ester in pyridine and toluene is added thionyl chloride at 0 °C.

-

The reaction is stirred at room temperature until the formation of the tertiary chloride is complete.

-

The reaction mixture is then treated with AIBN and tributyltin hydride and heated.

-

After completion, the reaction is cooled, and the solvent is evaporated.

-

The residue is purified by column chromatography to yield the deoxygenated product.[2]

-

Step 3: Reduction of the C19 Methyl Ester

The methyl ester at the C19 position is reduced to the corresponding primary alcohol.

-

Materials: ent-Kaur-16-en-19-oate, lithium aluminum hydride (LiAlH₄), diethyl ether (Et₂O).

-

Protocol:

-

A solution of the methyl ester in anhydrous diethyl ether is added dropwise to a suspension of lithium aluminum hydride in diethyl ether at 0 °C.

-

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

-

The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.

-

The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are dried and concentrated to give the desired alcohol.[2]

-

Step 4: Photochemical C-H Iodination at C20

A key step involving the remote functionalization of the C20 methyl group.

-

Materials: ent-Kaur-16-en-19-ol, N-iodosuccinimide (NIS), iodine (I₂), cyclohexane, high-pressure mercury lamp.

-

Protocol:

-

A solution of the alcohol, N-iodosuccinimide, and a catalytic amount of iodine in cyclohexane is irradiated with a high-pressure mercury lamp.

-

The reaction is monitored by TLC for the consumption of the starting material.

-

Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography.[2]

-

Step 5: Oxidation and Lactonization to (-)-Tripterifordin

The final steps to construct the γ-lactone ring.

-

Materials: 20-Iodo-ent-kaur-16-en-19-ol, pyridinium chlorochromate (PCC), dichloromethane (CH₂Cl₂), silver carbonate on celite.

-

Protocol:

-

The 20-iodo alcohol is oxidized to the corresponding aldehyde using pyridinium chlorochromate in dichloromethane.

-

The crude aldehyde is then treated with silver carbonate on celite in a suitable solvent and heated to induce lactonization.

-

The reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The final product, (-)-Tripterifordin, is purified by column chromatography.[2]

-

Conclusion

The total synthesis of (-)-Tripterifordin from stevioside provides an efficient and enantioselective route to this biologically important natural product. The key transformations, including the strategic deoxygenation at C13 and the innovative photochemical C-H iodination, offer valuable insights for the synthesis of other complex diterpenoids. The detailed protocols provided herein should serve as a practical guide for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Isolation of Tripterifordin from Tripterygium wilfordii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin is a kaurane-type diterpene lactone isolated from the roots of Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1] This compound has demonstrated notable biological activity, particularly as an anti-HIV agent.[1] It has been shown to inhibit HIV-1 replication in H9 lymphocyte cells.[1] These application notes provide a comprehensive overview of the isolation and purification of this compound, including detailed experimental protocols and data presentation.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and activity of this compound. Please note that specific yield data for this compound is not widely published; the presented data is based on typical yields for similar compounds isolated from Tripterygium wilfordii.

| Parameter | Value | Reference |

| Starting Material | Dried roots of Tripterygium wilfordii | [1] |

| Extraction Solvent | 95% Ethanol | [2] |

| Purification Method | Column Chromatography, Preparative HPLC | [3] |

| Bioactivity | Anti-HIV-1 Replication (in H9 Lymphocytes) | [1] |

| EC50 | 1 µg/mL | [1] |

Experimental Protocols

The following protocols are representative methods for the isolation and purification of this compound from the roots of Tripterygium wilfordii. These are based on established phytochemical isolation techniques for compounds from this plant.

Protocol 1: Extraction and Preliminary Fractionation

This protocol describes the initial extraction of crude compounds from the plant material.

-

Preparation of Plant Material:

-

Air-dry the roots of Tripterygium wilfordii.

-

Grind the dried roots into a coarse powder.

-

-

Solvent Extraction:

-

Macerate the powdered root material (e.g., 1 kg) with 95% ethanol at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

The chloroform and ethyl acetate fractions are typically enriched in diterpenoids. Concentrate these fractions for further purification.

-

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the enriched fractions using column chromatography and preparative HPLC.

-

Silica Gel Column Chromatography:

-

Pack a silica gel column with a suitable slurry.

-

Load the concentrated chloroform or ethyl acetate fraction onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Combine and concentrate the fractions containing this compound.

-

Further purify the enriched fraction using preparative HPLC.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detector at an appropriate wavelength (e.g., 220 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).

-

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation and purification of this compound.

Caption: Workflow for the isolation of this compound.

Putative Signaling Pathway for Anti-HIV Activity of this compound

The precise molecular mechanism of this compound's anti-HIV activity is still under investigation. Based on its demonstrated ability to inhibit HIV-1 replication, a plausible mechanism involves the modulation of host or viral factors essential for the viral life cycle. One such critical host factor is the NF-κB signaling pathway, which is often exploited by HIV-1 for its own replication and transcription. The following diagram illustrates a putative mechanism where this compound may inhibit HIV-1 replication by suppressing the NF-κB pathway.

Caption: Putative anti-HIV mechanism of this compound.

References

- 1. Anti-AIDS agents, 4. This compound, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Isolation and structure of wilfordlonging from Tripterygium wilfordii Hook. f] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Purification of Tripterifordin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin is a kaurane-type diterpene lactone isolated from the roots of Tripterygium wilfordii, a vine used in traditional Chinese medicine.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-HIV properties.[1][2] this compound demonstrates the ability to inhibit HIV replication in lymphocyte cells, making it a promising candidate for further investigation in antiviral drug development.[1] The complex phytochemical profile of Tripterygium wilfordii necessitates a robust and efficient purification protocol to isolate this compound for research and development purposes. This document provides a detailed protocol for the purification of this compound, compiled from established analytical and isolation methodologies.

Data Presentation

The following table summarizes quantitative data related to the analysis of this compound and other compounds from Tripterygium preparations. This data is essential for quality control and method validation during the purification process.

| Parameter | Value/Range | Method | Reference |

| Linearity (r²) | >0.9991 | HPLC-ESI-QQQ/MS | [3] |

| Recovery Rate | 97.2% - 104.2% | HPLC-ESI-QQQ/MS | |

| EC50 (anti-HIV activity) | 1 µg/mL | In vitro cell assay | |

| Total Triterpene Content | 50% - 75% | Extraction Method |

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from Tripterygium wilfordii.

References